![molecular formula C22H18Br2N2O5 B2960356 5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477889-01-3](/img/structure/B2960356.png)

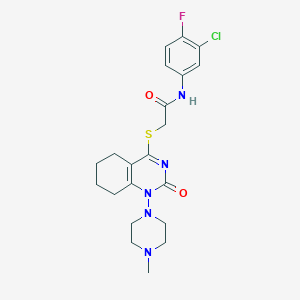

5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, also known as 4-bromo-2-oxoethyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione, is an organic compound that has been studied for its use in scientific research applications. This compound is a member of the diazinane family, which are cyclic compounds with a five-membered ring containing two nitrogen atoms. It has been used in various applications including as a reactant in organic synthesis, as a ligand in coordination chemistry, and as a reagent in analytical chemistry.

科学的研究の応用

Photophysical Properties and Organic Electronics

Research in the area of photophysics has demonstrated the potential of compounds with complex aromatic structures, such as those related to the given compound, in applications like organic light-emitting diodes (OLEDs). Compounds with intricate arrangements of aromatic units and halogen substituents have been studied for their unique electronic and optical properties. For instance, the exploration of charge transport properties in Pechmann dyes indicates the potential of structurally similar compounds in OLED materials due to their favorable optoelectronic characteristics and charge transport behavior (Wazzan & Irfan, 2019).

Polymer Synthesis

In polymer chemistry, the incorporation of complex organic molecules with specific functionalities, such as diazine rings and bromophenyl groups, has been explored for synthesizing novel polymeric materials. These materials are investigated for various applications, including high-performance plastics and advanced composite materials. The synthesis and characterization of new polymers incorporating similar molecular frameworks demonstrate their potential utility in creating materials with desirable thermal and mechanical properties (Hamciuc et al., 2005).

Catalysis and Organic Transformations

Compounds bearing diazine units and halogenated phenyl groups have also been pivotal in catalysis research. These molecules can act as ligands in transition metal complexes, which are effective catalysts for various organic transformations, including cross-coupling reactions and polymerizations. The development of catalysts utilizing similar structures has led to more efficient and selective synthetic pathways for producing valuable chemical products (Schmid et al., 2001).

Materials for Optoelectronics

The study of molecular materials for optoelectronic applications has included the investigation of compounds with bromophenyl units and complex core structures. These materials are researched for their potential in devices such as solar cells and photodetectors, where the manipulation of light absorption and charge transport properties is crucial. The design and synthesis of amorphous molecular materials with bipolar character for electroluminescence show the utility of similar compounds in achieving tunable light emission for OLED applications (Doi et al., 2003).

作用機序

- Inhibition of Mdm2 by this compound prevents p53 degradation, allowing p53 to accumulate and exert its cellular effects .

- This mode of action is particularly relevant in cancer therapy, where restoring p53 activity is desirable .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Information on absorption is not available. Not reported. Data is lacking. No specific details on metabolism. Not specified. Not provided. Not documented .

Result of Action

Action Environment

特性

IUPAC Name |

5,5-bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Br2N2O5/c1-25-19(29)22(20(30)26(2)21(25)31,11-17(27)13-3-7-15(23)8-4-13)12-18(28)14-5-9-16(24)10-6-14/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOSVKHIIZVQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)(CC(=O)C2=CC=C(C=C2)Br)CC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Br2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate](/img/structure/B2960277.png)

![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2960286.png)

![N-(2-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2960288.png)